molecular formula C8H7NO B7809783 Indolizin-7-ol CAS No. 470477-71-5

Indolizin-7-ol

Cat. No.: B7809783
CAS No.: 470477-71-5
M. Wt: 133.15 g/mol
InChI Key: JPHZXOMIVRMJNA-UHFFFAOYSA-N
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Description

Indolizin-7-ol is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has a hydroxyl group attached to the seventh position of the indolizine ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including indolizin-7-ol, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods involve the cyclization of pyridine or pyrrole derivatives under specific conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches .

Industrial Production Methods: Industrial production of indolizines often involves the use of scalable and efficient synthetic routes. Radical-induced synthetic approaches have gained attention due to their high atom- and step-economy . These methods utilize radical species or intermediates to construct the indolizine ring, providing a practical route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Indolizin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group at the seventh position makes it a versatile compound for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indolizines, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of indolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the seventh position plays a crucial role in its biological activity. This compound derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Uniqueness of Indolizin-7-ol: this compound is unique due to the presence of the hydroxyl group at the seventh position, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances its potential as a bioactive molecule.

Properties

IUPAC Name

indolizin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHZXOMIVRMJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CC(=CC2=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623316
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470477-71-5
Record name Indolizin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of lithium aluminum hydride (2.30 g) in tetrahydrofuran (50 ml) was added dropwise indolizin-7-one (2.80 g), which was prepared from 4,4-diethoxybutylamine and diethyl 1,3-acetonedicarboxylate according to the method described in Heterocycles, 43, 1391 (1996), with stirring under ice-cooling under a nitrogen atmosphere, and the resulting mixture was stirred at the same temperature for 1 hour. After stirring, to the reaction mixture was added sodium sulfate decahydrate, and the resulting mixture was furthermore stirred at room temperature for 1 hour. After removing insoluble materials by filtration, the filtrate was evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (4:1) as the eluent to afford the title compound (1.70 g, yield: 59%) as a yellow oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
indolizin-7-one
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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